molecular formula C32H36N2O7 B6252403 2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid CAS No. 2138311-68-7

2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid

Cat. No. B6252403
CAS RN: 2138311-68-7
M. Wt: 560.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with a molecular weight of 560.65 . It contains functional groups such as carbonyl, amine, and ester groups. The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity.


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic ring with one nitrogen atom. It also contains a fluorene group, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 560.65 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current data.

Safety and Hazards

The compound is classified as an irritant . Therefore, it should be handled with care to avoid skin and eye contact, and inhalation should be avoided.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is then removed, and the resulting amine is coupled with the furan-3-carboxylic acid. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4-aminocaprolactam", "tert-butyl chloroformate", "4-(aminomethyl)azepane-1-carboxylic acid", "9H-fluoren-9-ylmethanol", "furan-3-carboxylic acid", "N,N-diisopropylethylamine", "dichloromethane", "dimethylformamide", "triethylamine", "diethyl ether", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ { "Step 1": "Protection of the amine group in 4-(aminomethyl)azepane-1-carboxylic acid with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected amine." }, { "Step 2": "Coupling of the Boc-protected amine with Fmoc-protected amino acid (9H-fluoren-9-ylmethoxycarbonyl-4-(aminomethyl)azepane-1-carboxylic acid) in the presence of diisopropylcarbodiimide and N,N-diisopropylethylamine in dimethylformamide to yield the Fmoc-protected amine." }, { "Step 3": "Removal of the Fmoc group from the protected amine with 20% piperidine in dimethylformamide to yield the amine." }, { "Step 4": "Coupling of the amine with furan-3-carboxylic acid in the presence of diisopropylcarbodiimide and triethylamine in dimethylformamide to yield the target compound." }, { "Step 5": "Deprotection of the Boc group with acetic acid in diethyl ether to yield the final product." } ] }

CAS RN

2138311-68-7

Product Name

2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid

Molecular Formula

C32H36N2O7

Molecular Weight

560.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.